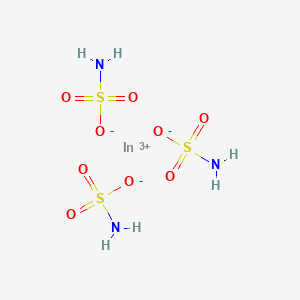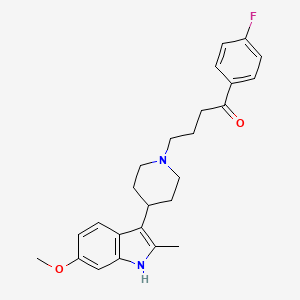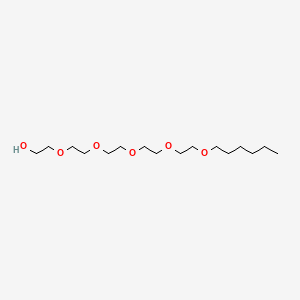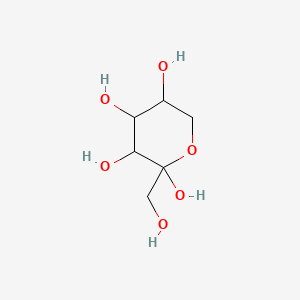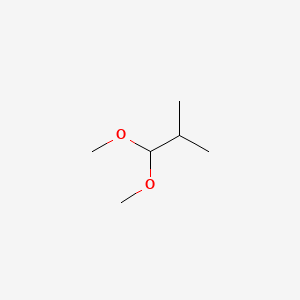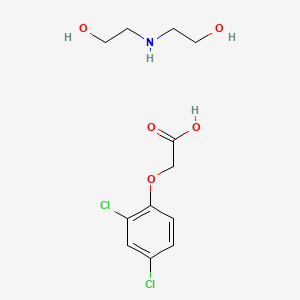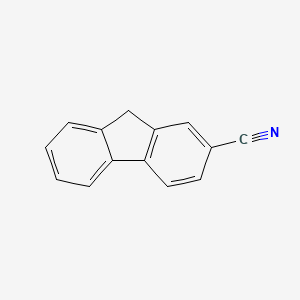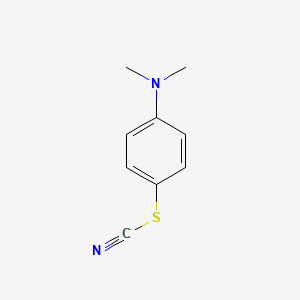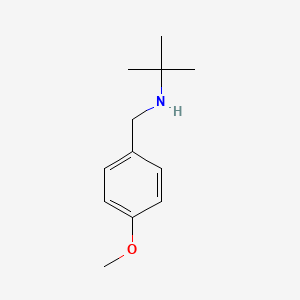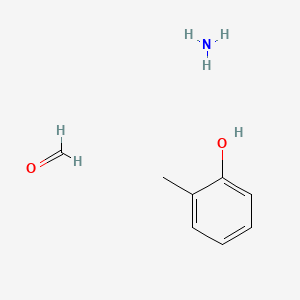
Azane;formaldehyde;2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;formaldehyde;2-methylphenol, is a type of phenolic resin. Phenolic resins are synthetic polymers obtained by the reaction of phenol or substituted phenol with formaldehyde. This particular compound is known for its excellent mechanical properties, thermal stability, and resistance to chemical corrosion .
Preparation Methods
The preparation of formaldehyde, polymer with ammonia and 2-methylphenol, typically involves the condensation reaction of formaldehyde with 2-methylphenol (also known as o-cresol) in the presence of ammonia. The reaction is usually catalyzed by an acid or base. The process can be carried out using various methods such as solvent method, melt method, or thermal curing .
Solvent Method: In this method, the reactants are dissolved in a suitable solvent, and the reaction is carried out at a controlled temperature. The polymer is then precipitated out by adding a non-solvent.
Melt Method: This method involves heating the reactants to a high temperature until they melt and react to form the polymer.
Thermal Curing: In this method, the reactants are mixed and then heated to a high temperature to initiate the polymerization reaction.
Chemical Reactions Analysis
Azane;formaldehyde;2-methylphenol, undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced products.
Substitution: The polymer can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Condensation: The polymer can undergo further condensation reactions with other phenolic compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Azane;formaldehyde;2-methylphenol, has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other complex polymers and materials.
Biology: It is used in the preparation of various biological samples and as a fixative in histology.
Medicine: It is used in the development of medical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of formaldehyde, polymer with ammonia and 2-methylphenol, involves the formation of a three-dimensional network structure through the condensation reaction of formaldehyde with 2-methylphenol and ammonia. The polymerization process is facilitated by the presence of catalysts, which help in the formation of strong covalent bonds between the monomer units. The resulting polymer has a highly cross-linked structure, which imparts its unique properties such as high thermal stability, mechanical strength, and resistance to chemical corrosion .
Comparison with Similar Compounds
Azane;formaldehyde;2-methylphenol, can be compared with other similar compounds such as:
Formaldehyde, polymer with phenol: This compound is also a phenolic resin but is made using phenol instead of 2-methylphenol. It has similar properties but may differ in terms of thermal stability and mechanical strength.
Formaldehyde, polymer with urea: This compound is known as urea-formaldehyde resin and is used in the production of adhesives and coatings. It has different properties compared to phenolic resins, such as lower thermal stability.
These comparisons highlight the uniqueness of formaldehyde, polymer with ammonia and 2-methylphenol, in terms of its specific properties and applications.
Properties
CAS No. |
68003-26-9 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
azane;formaldehyde;2-methylphenol |
InChI |
InChI=1S/C7H8O.CH2O.H3N/c1-6-4-2-3-5-7(6)8;1-2;/h2-5,8H,1H3;1H2;1H3 |
InChI Key |
GWSUEYSRAAIJAH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1O.C=O.N |
Canonical SMILES |
CC1=CC=CC=C1O.C=O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


